Butyl (methylsulfonyloxy)acetate

Description

Properties

IUPAC Name |

butyl 2-methylsulfonyloxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5S/c1-3-4-5-11-7(8)6-12-13(2,9)10/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQDHXFDBMQDQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)COS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Butyl (methylsulfonyloxy)acetate: Properties, Stability, and Handling

Introduction: Understanding the Dual Functionality of Butyl (methylsulfonyloxy)acetate

This compound is a bifunctional organic molecule that, while not extensively documented in mainstream chemical literature, possesses a structure that implies significant utility in synthetic chemistry. Its architecture, featuring both a butyl ester and a methanesulfonate (mesylate) group, positions it as a potent alkylating agent for introducing a butyl acetate moiety onto a nucleophilic substrate. The core of its reactivity lies in the mesylate group, an excellent leaving group, which facilitates nucleophilic substitution reactions. This guide provides an in-depth analysis of its chemical properties, stability profile, and best practices for its synthesis and handling, tailored for professionals in research and drug development.

Section 1: Physicochemical and Structural Properties

The inherent reactivity of this compound dictates that its utility is intrinsically linked to its stability. A comprehensive understanding of its properties is paramount for its effective application.

1.1: Core Data and Inferred Characteristics

While exhaustive experimental data is sparse, we can compile known and inferred properties based on its structure and related compounds. A close structural analog, 4-((methylsulfonyl)oxy)butyl acetate, shares the same molecular formula and weight, indicating similar physical properties[1].

| Property | Value / Inferred Characteristic | Source / Rationale |

| Chemical Name | Butyl 2-((methylsulfonyl)oxy)acetate | IUPAC Nomenclature |

| CAS Number | 10344-96-4 | Chemical Abstract Service |

| Molecular Formula | C7H14O5S | |

| Molecular Weight | 210.25 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (Inferred) | Based on similar alkyl mesylates and acetate esters[2]. |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Acetone, Ethyl Acetate). Sparingly soluble in water, with decomposition. | Inferred from butyl acetate and alkyl mesylate properties[2][3]. |

| Boiling Point | High; likely decomposes upon heating at atmospheric pressure. | Typical for functionalized mesylates. |

| Stability | Sensitive to moisture, heat, and nucleophiles. | Inherent reactivity of the mesylate group. |

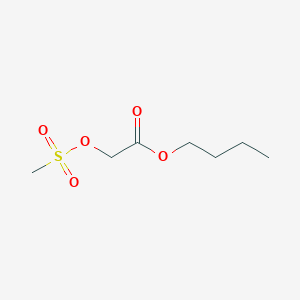

1.2: Structural Visualization

The molecule's structure is key to its function. The electron-withdrawing mesylate group is attached to the acetyl carbon, primed for nucleophilic attack.

Caption: Chemical structure of this compound.

Section 2: Chemical Reactivity and Stability Profile

The central theme of this compound's chemistry is the inherent tension between its ester functionality and the highly reactive mesylate leaving group.

2.1: The Mesylate Group: A Superior Leaving Group

The methanesulfonate (mesylate) anion is an exceptionally stable species due to resonance delocalization of the negative charge across the three oxygen atoms. This stability makes it an excellent leaving group in nucleophilic substitution reactions, primarily following an SN2 mechanism. This high reactivity is the cornerstone of its utility as an alkylating agent.

2.2: Hydrolytic Stability: A Critical Limitation

The presence of two electrophilic centers—the carbonyl carbon of the ester and the carbon bearing the mesylate—makes this compound highly susceptible to hydrolysis. The reaction pathway can be complex and is pH-dependent.

-

Aqueous Environments: The compound will exhibit limited stability in water. The hydrolysis of sulfonate esters can proceed through either a concerted or a stepwise mechanism, a topic of some debate in the literature.[4][5][6][7][8] Regardless of the precise mechanism, the practical outcome is the cleavage of the C-O bond, displacing the mesylate group.

-

Alkaline Conditions (High pH): Under basic conditions, two competing pathways exist. Saponification (hydrolysis) of the butyl ester will occur, alongside nucleophilic attack by hydroxide ions at the carbon bearing the mesylate. From an application standpoint, basic conditions should be strictly avoided unless ester cleavage is the desired outcome.

-

Acidic Conditions (Low pH): Acid-catalyzed hydrolysis of the ester is possible. Furthermore, the presence of water will lead to the solvolysis of the mesylate group, yielding butyl hydroxyacetate.

2.3: Thermal Stability

While specific data is unavailable, alkyl mesylates can decompose at elevated temperatures. It is advisable to use this reagent at or below room temperature unless empirical data suggests otherwise. Distillation is generally not a viable purification method due to the risk of decomposition.

Section 3: Synthesis, Handling, and Application

As a reactive alkylating agent, proper synthesis and handling protocols are not just recommended; they are essential for safety and experimental success.

3.1: Proposed Synthetic Protocol

A plausible and standard method for synthesizing this compound would involve the reaction of Butyl hydroxyacetate with methanesulfonyl chloride in the presence of a non-nucleophilic base.

Reaction: Butyl hydroxyacetate + Methanesulfonyl Chloride --(Base, Solvent)--> this compound + Base·HCl

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add Butyl hydroxyacetate (1.0 eq) and anhydrous dichloromethane (DCM, ~0.5 M).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution. The rationale for using a non-nucleophilic base is to scavenge the HCl byproduct without competing with the alcohol for the methanesulfonyl chloride.

-

Mesylation: Add methanesulfonyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C. An exothermic reaction is expected.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

-

Workup:

-

Quench the reaction by the slow addition of cold water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes the base, and the bicarbonate wash removes any remaining acid.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product should be purified via flash column chromatography on silica gel using a non-polar solvent system (e.g., Hexane/Ethyl Acetate gradient).

3.2: Application as an Alkylating Agent

The primary application of this reagent is in the alkylation of nucleophiles. Mesylates are potent alkylating agents and are classified as genotoxic.[9][10][11] Their reactivity makes them valuable for creating C-N, C-O, and C-S bonds.

Caption: Generalized SN2 reaction pathway.

3.3: Safety and Handling: A Non-Negotiable Priority

Alkyl mesylates are classified as alkylating agents, a group of compounds known for their potential to be mutagenic, carcinogenic, and genotoxic.[9][12][13] Therefore, stringent safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker gloves like butyl rubber), and chemical splash goggles.[14][15][16]

-

Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere.[14] It should be stored in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials such as strong oxidizing agents, acids, bases, and moisture.[3][17]

-

Waste Disposal: All waste materials, including contaminated glassware and PPE, must be disposed of as hazardous chemical waste according to institutional and local regulations.

Section 4: Experimental Workflow and Data Management

A self-validating protocol for using this compound in an alkylation reaction requires careful planning and execution.

Caption: A robust workflow for nucleophilic alkylation.

Conclusion

This compound is a valuable, albeit highly reactive, synthetic intermediate. Its utility is derived directly from the potent leaving group ability of the mesylate moiety. However, this reactivity necessitates a deep understanding of its stability, particularly its pronounced sensitivity to hydrolysis. By employing rigorous anhydrous techniques, appropriate safety precautions for handling alkylating agents, and carefully controlled reaction conditions, researchers can effectively leverage this bifunctional reagent for the targeted introduction of the butyl acetoxyethyl group in complex molecule synthesis.

References

-

Title: The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data Source: FAO AGRIS URL: [Link]

-

Title: Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters Source: Royal Society of Chemistry URL: [Link]

-

Title: The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data Source: Semantic Scholar URL: [Link]

-

Title: Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? Source: PubMed URL: [Link]

-

Title: What is Butyl Acetate? Cosmetic usage, properties, and regulatory insights Source: Slate URL: [Link]

-

Title: Material Safety Data Sheet Butyl acetate Source: Vastani URL: [Link]

-

Title: Tert-butyl 2-(7-methylsulfonyloxyheptoxy)acetate | C14H28O6S Source: PubChem URL: [Link]

-

Title: Safety data sheet - BASF Source: BASF URL: [Link]

-

Title: Determination of Alkyl Methanesulfonates in Doxazosin Mesylate by Gas Chromatography-mass Spectrometer - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Reactions of alkyl mesylates with thiocyanate ion in aqueous solution. Source: ResearchGate URL: [Link]

-

Title: ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report from the Secretary and Scientific Director Source: GOV.UK URL: [Link]

-

Title: Safety Data Sheet Butyl Acetate Revision 6, Date 17 May 2024 Source: Redox URL: [Link]

-

Title: Time-dependent selected reaction monitoring-based GC-MS/MS method for estimation of genotoxic impurities in new antibacterial ag Source: Springer URL: [Link]

-

Title: Alkylating Chemotherapy Agents: 7 Key Examples and Their Clinical Uses Source: Liv Hospital URL: [Link]

-

Title: Reviewing the Pharmacology of Alkylating Agents Source: Nurses Zone URL: [Link]

-

Title: Safe Handling of Oral Chemotherapeutic Agents in Clinical Practice: Recommendations From an International Pharmacy Panel - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Safe handling of cytotoxics: guideline recommendations - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Clinical and High-Dose Alkylating Agents Source: University of Nebraska Medical Center URL: [Link]

-

Title: Kinetic Study of Esterification Reaction for the Synthesis of Butyl Acetate Source: International Journal of Engineering Research & Technology URL: [Link]

-

Title: Synthesis of Butyl Acetate in a Membrane Reactor in a Flow-Through Mode Source: ResearchGate URL: [Link]

- Title: WO2016038629A1 - A single step process for the preparation of butyl acetate Source: Google Patents URL

-

Title: Production of Butyl Acetate from Methyl Acetate and Methanol Source: DWSIM URL: [Link]

Sources

- 1. 4-((methylsulfonyl)oxy)butyl acetate - SRIRAMCHEM [sriramchem.com]

- 2. slate.greyb.com [slate.greyb.com]

- 3. chemarc.com [chemarc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data [agris.fao.org]

- 7. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Alkyl Methanesulfonates in Doxazosin Mesylate by Gas Chromatography-mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. int.livhospital.com [int.livhospital.com]

- 13. nursingcecentral.com [nursingcecentral.com]

- 14. vastanichem.com [vastanichem.com]

- 15. Safe Handling of Oral Chemotherapeutic Agents in Clinical Practice: Recommendations From an International Pharmacy Panel - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. download.basf.com [download.basf.com]

An In-depth Technical Guide on the Toxicity and Handling of Alkyl Mesylates

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alkyl mesylates (methanesulfonates) are a class of process impurities and reagents frequently encountered in pharmaceutical development. While structurally simple, they pose a significant risk due to their classification as potent, direct-acting genotoxic and potentially carcinogenic alkylating agents.[1][2] Their presence, even at trace levels, can introduce substantial safety concerns, making a thorough understanding of their toxicological profile and handling requirements imperative. This guide provides an in-depth analysis of the mechanistic basis of their toxicity, establishes a framework for risk assessment based on structure-activity relationships, and outlines rigorous, field-proven protocols for their safe handling, control, and disposal.

The Mechanistic Underpinning of Alkyl Mesylate Genotoxicity

Alkyl mesylates exert their toxic effects primarily through the alkylation of DNA.[2] The methanesulfonyl group is an excellent leaving group, rendering the α-carbon of the alkyl chain highly electrophilic. This facilitates a bimolecular nucleophilic substitution (SN2) reaction with nucleophilic sites on DNA bases.

The primary targets for alkylation are the N7 position of guanine and the N3 position of adenine.[3] While N7-alkylation is more common, it is the O6-alkylation of guanine (O6-alkylguanine) that is considered the most critical pro-mutagenic lesion.[3][4] This adduct is prone to mispairing with thymine instead of cytosine during DNA replication, leading to G:C → A:T transition mutations if not repaired.[3]

Cellular defense mechanisms, such as O6-alkylguanine-DNA alkyltransferase (MGMT) and the Base Excision Repair (BER) pathway, can repair these lesions.[3][5] However, high concentrations or continuous exposure to alkyl mesylates can overwhelm these repair systems, leading to the fixation of mutations and an increased risk of carcinogenesis.

Diagram: Mechanism of DNA Alkylation

The following diagram illustrates the SN2 reaction between methyl mesylate and the N7 position of a guanine nucleotide, a common DNA adduct formed by this class of compounds.

Caption: Sɴ2 alkylation of guanine by methyl mesylate.

Structure-Activity Relationship (SAR) and Potency

The genotoxic potency of alkyl mesylates is not uniform and is heavily influenced by the nature of the alkyl group. A clear structure-activity relationship (SAR) exists, which is critical for risk assessment.[6]

-

Reactivity: The reaction mechanism (SN1 vs. SN2) and reactivity are key determinants. Smaller, unhindered primary alkyl mesylates like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) react readily via an SN2 mechanism.[4]

-

Steric Hindrance: As steric bulk increases (e.g., isopropyl mesylate), the rate of SN2 reaction decreases, which can reduce genotoxic potency. However, secondary alkyl mesylates may exhibit increased SN1 character, which can also lead to high reactivity.[1]

-

Hydrolysis Rate: Highly reactive mesylates, particularly those with high SN1 character, often have rapid hydrolysis rates.[4] This can decrease their effective mutagenicity in biological systems as they are quenched by water before they can reach DNA targets.[4]

This relationship means that methyl and ethyl mesylates are generally considered the most potent and concerning members of this class in a pharmaceutical context.[2]

Quantitative Risk Assessment and Regulatory Context

Given their established genotoxicity, controlling alkyl mesylate impurities is a major focus of regulatory bodies. The International Council on Harmonisation (ICH) M7 guideline provides a framework for assessing and controlling DNA reactive (mutagenic) impurities in pharmaceuticals.[7][8][9]

Under ICH M7, alkyl mesylates are typically classified as Class 1 or Class 2 impurities :

-

Class 1: Known mutagenic carcinogens. Control is based on compound-specific acceptable intakes.[10]

-

Class 2: Known mutagens with unknown carcinogenic potential. Control is based on a default Threshold of Toxicological Concern (TTC).[10]

The TTC represents a default permissible daily exposure (PDE) that is considered to pose a negligible lifetime cancer risk. For most mutagenic impurities, this is set at 1.5 µ g/day .[10]

Table: Permissible Daily Exposure (PDE) for Common Alkyl Mesylates

The PDE is a health-based limit representing the maximum acceptable daily intake of a substance.[11] For well-characterized genotoxic agents, specific PDEs can be established from toxicological data.

| Compound | Common Abbreviation | Typical ICH M7 Class | Widely Accepted PDE |

| Methyl Methanesulfonate | MMS | Class 1 / 2 | ~1.5 µ g/day (TTC-based) |

| Ethyl Methanesulfonate | EMS | Class 1 / 2 | ~1.5 µ g/day (TTC-based) |

| Isopropyl Methanesulfonate | IPMS | Class 2 | ~1.5 µ g/day (TTC-based) |

Note: While the 1.5 µ g/day TTC is a default starting point, compound-specific data can lead to different acceptable intakes. Always consult the latest regulatory guidelines and toxicological assessments.

Diagram: Risk Assessment and Control Logic (ICH M7)

This diagram outlines the decision-making process for controlling a potential mutagenic impurity like an alkyl mesylate according to the ICH M7 guideline.

Caption: Decision workflow for mutagenic impurity control.

Experimental Genotoxicity Assessment: The Ames Test

The bacterial reverse mutation assay, or Ames test, is the gold standard for assessing the mutagenic potential of chemicals.[12][13][14] It utilizes specific strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic for histidine, meaning they cannot synthesize it and require it in their growth medium.[12]

The test evaluates a chemical's ability to cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium. A positive test, indicated by a significant increase in the number of revertant colonies compared to a negative control, is a strong indicator of mutagenic potential.[13]

Experimental Protocol: Ames Test Workflow

-

Strain Preparation: Overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535) are grown in nutrient broth.[12]

-

Metabolic Activation (Optional but Recommended): For each strain, two sets of experiments are prepared: one with and one without a mammalian liver extract (S9 fraction). The S9 fraction contains metabolic enzymes (like cytochrome P450s) that can convert a non-mutagenic compound (pro-mutagen) into a mutagenic metabolite.[12]

-

Exposure: In a series of test tubes, add the following:

-

Plating & Incubation: The mixture from each tube is quickly vortexed and poured onto the surface of minimal glucose agar plates (lacking histidine).[12] The plates are incubated at 37°C for 48-72 hours.[13]

-

Colony Counting: The number of revertant colonies on each plate is counted. A dose-dependent increase in colonies, typically a two-fold or greater increase over the negative control, is considered a positive result.

Safe Handling and Control Strategies

Due to their significant hazard profile, strict safety protocols are mandatory when handling alkyl mesylates.

Engineering Controls

-

Ventilation: All manipulations of alkyl mesylates, including weighing, transfers, and reactions, must be performed within a certified laboratory chemical hood with adequate face velocity.[16]

-

Containment: For larger quantities or high-risk operations, closed systems or glove boxes should be used to minimize any potential for release.

-

Segregation: Store alkyl mesylates away from incompatible materials, particularly strong acids, bases, and oxidizing agents. Storage should be in a designated, well-ventilated area.[17]

Personal Protective Equipment (PPE)

-

Hand Protection: Use appropriate chemical-resistant gloves. Double-gloving is strongly recommended. Nitrile gloves provide a barrier but should be changed immediately upon suspected contact.[18]

-

Eye Protection: Chemical safety goggles are mandatory. When there is a splash hazard, a full-face shield should be worn in addition to goggles.[19]

-

Body Protection: A lab coat is required. For tasks with a higher risk of splashes or spills, a chemically resistant apron or suit may be necessary.[19]

Decontamination and Waste Disposal

-

Work Surfaces: Protect work surfaces with disposable, plastic-backed absorbent paper.[18] After work is complete, decontaminate the area with a suitable solution (e.g., a dilute solution of sodium thiosulfate or another nucleophilic quenching agent, followed by soap and water).

-

Spills: Have a spill kit readily available. Small spills can be absorbed with an inert material (e.g., vermiculite or sand). The contaminated material must be treated as hazardous waste.

-

Waste Disposal: All waste contaminated with alkyl mesylates (e.g., gloves, pipette tips, absorbent material, excess reagent) is considered hazardous waste. It must be collected in clearly labeled, sealed containers that are compatible with the waste.[20] Disposal must follow all local, state, and federal regulations for hazardous chemical waste.[20] Never dispose of alkyl mesylates down the drain.[20]

Conclusion

Alkyl mesylates represent a significant but manageable risk in the drug development landscape. Their potent genotoxicity, driven by direct DNA alkylation, necessitates a control strategy grounded in a deep understanding of their chemical reactivity and toxicological properties. By leveraging structure-activity relationships, adhering to the principles of quantitative risk assessment as outlined in guidelines like ICH M7, and implementing rigorous and validated safe handling protocols, researchers and scientists can effectively mitigate the risks associated with these compounds, ensuring both personnel safety and the integrity of pharmaceutical products.

References

-

European Medicines Agency. (2014). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. Retrieved from [Link]

-

International Council for Harmonisation. (2017). M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]

-

Kim, J. E., et al. (2023). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Archives of Pharmacal Research. Retrieved from [Link]

-

International Council for Harmonisation. (2023). M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]

-

Elder, D. P., & Teasdale, A. (2017). ICH Guideline M7 on mutagenic impurities in pharmaceuticals. ResearchGate. Retrieved from [Link]

-

Snodin, D. J. (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? Regulatory Toxicology and Pharmacology. Retrieved from [Link]

-

Belanger, S. E., et al. (2016). Development of acute toxicity quantitative structure activity relationships (QSAR) and their use in linear alkylbenzene sulfonate species sensitivity distributions. Chemosphere. Retrieved from [Link]

-

Scilit. (n.d.). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Retrieved from [Link]

-

Request PDF. (2025). Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Retrieved from [Link]

-

Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. Retrieved from [Link]

-

Patlewicz, G., & Roberts, D. W. (2000). A robust structure-activity relationship (SAR) model for esters that cause skin irritation in humans. Toxicological Sciences. Retrieved from [Link]

-

Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

-

Kumari, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. PMC. Retrieved from [Link]

-

Fu, D., et al. (2010). DNA Damage Induced by Alkylating Agents and Repair Pathways. PMC. Retrieved from [Link]

-

Request PDF. (2025). Development of acute toxicity quantitative structure activity relationships (QSAR) and their use in linear alkylbenzene sulfonate species sensitivity distributions. Retrieved from [Link]

-

Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Science & Research. (n.d.). Review on genotoxic impurities in drug substances. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2021). A Brief Review on Genotoxic impurities in Pharmaceuticals. Retrieved from [Link]

-

Eder, E., et al. (2001). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. Chemico-Biological Interactions. Retrieved from [Link]

-

ChemSafe. (2026). Permitted Daily Exposure within EMA and ICH Framework. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural definitions for alkyl sulfonate esters, dialkyl sulfates, and sultones. Retrieved from [Link]

-

Samson, L. D. (2014). Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities. PMC. Retrieved from [Link]

-

San José State University. (n.d.). Hazardous Materials and Laboratory Safety. Retrieved from [Link]

-

GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link]

-

A3P. (2018). Implications of calculating the PDE as the exposure limit for the analysis of risks in shared installations. Retrieved from [Link]

-

ResearchGate. (2025). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. Retrieved from [Link]

-

European Medicines Agency. (2018). ICH guideline Q3C (R6) on impurities – support document 2: toxicological data for class 2 solvents. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Appendix 6. Toxicological data for class 3 solvents. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

-

Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

-

Lachman Consultants. (2020). New Recommended PDE Limits for Three Solvents Proposed by ICH. Retrieved from [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

Sources

- 1. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 7. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. database.ich.org [database.ich.org]

- 10. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemsafe-consulting.com [chemsafe-consulting.com]

- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 13. microbiologyinfo.com [microbiologyinfo.com]

- 14. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 15. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 16. artsci.usu.edu [artsci.usu.edu]

- 17. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 19. sjsu.edu [sjsu.edu]

- 20. danielshealth.com [danielshealth.com]

A Senior Application Scientist's Guide: Differentiating Butyl (methylsulfonyloxy)acetate and Butyl glycolate for Advanced Drug Development

Executive Summary: In the landscape of chemical synthesis and drug development, the distinction between seemingly similar molecules can be the difference between a stable formulation and a reactive intermediate. This guide provides an in-depth technical analysis of two such compounds: Butyl glycolate and Butyl (methylsulfonyloxy)acetate. While both are butyl esters of a C2-oxygenated acetic acid core, their true nature is dictated by a single functional group. Butyl glycolate, possessing a terminal hydroxyl group, is a stable, high-boiling point solvent primarily used as a flow agent and formulation excipient.[1] In stark contrast, this compound incorporates a methylsulfonyloxy (mesylate) group, transforming the molecule into a potent electrophilic alkylating agent. The mesylate is an excellent leaving group, designed for creating covalent bonds in synthetic pathways.[2] This whitepaper will dissect their structural differences, comparative properties, synthesis routes, and the profound impact these differences have on their applications, safety, and handling—providing critical insights for researchers and drug development professionals.

The Core Architectural Distinction: Hydroxyl vs. Mesylate

The fundamental difference between these two molecules lies in the functional group attached to the acetyl moiety. This single variation dictates their chemical reactivity and, consequently, their utility in scientific applications.

1.1 Butyl Glycolate: The Stable Progenitor

Butyl glycolate, also known as butyl 2-hydroxyacetate, is an ester formed from the reaction of glycolic acid and butanol.[3] Its structure is characterized by a primary hydroxyl (-OH) group and a butyl ester. The hydroxyl group is a poor leaving group, rendering the molecule relatively inert under standard conditions and suitable for its role as a solvent and coalescing agent.[1][4]

1.2 this compound: The Activated Derivative

This compound is a derivative of Butyl glycolate where the hydroxyl group has been converted into a methylsulfonyloxy group (-OSO₂CH₃), commonly known as a mesylate. This transformation is a cornerstone of organic synthesis, as it converts a poorly reactive alcohol into a highly reactive electrophile.[5] The mesylate is an excellent leaving group due to the ability of the sulfonate group to stabilize the negative charge through resonance. This makes the adjacent carbon atom highly susceptible to nucleophilic attack, defining the molecule's role as a reactive intermediate for alkylation.[2]

Caption: Workflow for the synthesis of this compound via mesylation.

Experimental Protocol: Mesylation of Butyl Glycolate

This protocol is a representative procedure based on standard mesylation of primary alcohols and must be performed by trained personnel with appropriate safety precautions.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add Butyl glycolate (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).

-

Inert Atmosphere: Purge the flask with nitrogen and maintain a positive nitrogen pressure throughout the reaction.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Slowly add triethylamine (1.5 eq) to the stirred solution.

-

Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (Butyl glycolate) is consumed. If the reaction is sluggish, it may be allowed to warm to room temperature. 7. Work-up: Upon completion, dilute the reaction mixture with cold water. Separate the organic layer.

-

Extraction & Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be further purified by column chromatography if necessary.

Dichotomy of Function: Applications in Research and Development

The profound difference in reactivity translates directly to disparate applications.

4.1 Butyl Glycolate: A Versatile Solvent and Formulation Excipient

Due to its low volatility, high boiling point, and excellent solvency, Butyl glycolate is widely used in the paints and coatings industry as a flow agent and to prevent blushing. [1][4]In the pharmaceutical realm, its properties make it a candidate for use as a solvent in certain topical, oral, or injectable drug formulations, where it can help dissolve active pharmaceutical ingredients (APIs) and ensure their uniform distribution. [6]Its use in cosmetics is also documented. [7] 4.2 this compound: A Precision Tool for Synthetic Chemistry

This compound is not an end-product but a means to an end. Its sole purpose is to act as an alkylating agent in organic synthesis. The CH₂(COOBu) moiety is transferred to a nucleophile in a classic Sₙ2 reaction, displacing the stable mesylate leaving group. For drug development professionals, this is a powerful tool for:

-

Lead Optimization: Introducing an ester-containing side chain to a lead compound to modify its solubility, polarity, or metabolic stability.

-

Prodrug Synthesis: Attaching the molecule to a drug's active site to create a prodrug that releases the active compound upon ester hydrolysis in vivo.

-

Linker Chemistry: Using it as a building block in the synthesis of more complex linkers for antibody-drug conjugates (ADCs) or PROTACs.

Caption: Representative Sₙ2 reaction using this compound.

Toxicological and Safety Profiles: A Tale of Two Reactivities

The difference in chemical reactivity directly correlates with a significant difference in the toxicological and safety profiles of the two compounds.

| Feature | Butyl Glycolate | This compound | Reference |

| Acute Oral Toxicity (Rat LD50) | 4,595 mg/kg | Data not available, but expected to be significantly more toxic. | [8] |

| Primary Hazard | Low toxicity; potential for eye irritation. | Potent Alkylating Agent. Suspected mutagen, carcinogen, and sensitizer. | [1][9] |

| Metabolism / Fate | Expected to be rapidly hydrolyzed by esterases to n-butanol and glycolic acid. | Reacts covalently and indiscriminately with biological nucleophiles (DNA, proteins). | [10] |

| Handling Precautions | Standard laboratory PPE (gloves, goggles), good ventilation. | Strict containment required. Use in a chemical fume hood with appropriate PPE, including chemical-resistant gloves. Avoid all contact. | [1] |

| Regulatory Status | Widely used industrial chemical. | Research chemical; not for general use. | [10] |

5.1 Butyl Glycolate: A Low-Hazard Profile

Butyl glycolate is considered to have relatively low toxicity. [1][3]In vivo, it is anticipated to be metabolized into its constituent parts, n-butanol and glycolic acid, which have well-understood metabolic pathways. [10]While standard chemical handling precautions should always be followed, it does not present the acute, specific hazards associated with reactive alkylating agents.

5.2 this compound: The Inherent Dangers of an Alkylating Agent

As a reactive electrophile, this compound must be treated as a hazardous substance. Alkylating agents are known to react with the nucleophilic centers of biological macromolecules, including DNA and proteins. This can lead to genotoxicity, mutagenicity, and carcinogenicity. All handling must be performed within a certified chemical fume hood, using personal protective equipment designed to prevent any skin or respiratory exposure.

Conclusion

The distinction between Butyl glycolate and this compound is a clear illustration of how functional group modification can fundamentally alter the nature and purpose of a molecule.

-

Butyl Glycolate is a chemically stable solvent and excipient , valued for its physical properties.

-

This compound is a synthetically engineered reactive intermediate , valued for its chemical property as an alkylating agent.

For researchers, scientists, and drug development professionals, recognizing this difference is paramount. Mistaking the reactive agent for the stable solvent could lead to catastrophic experimental failure and significant safety hazards. Conversely, understanding how to generate and utilize the activated mesylate from its stable alcohol precursor is a key skill in the synthetic chemist's toolkit for building the complex molecules that may become the medicines of tomorrow.

References

- Vertex AI Search. (n.d.). Solvent Butyl Glycolate CAS No 7397-62-8 in Industrial paints & Inks.

- CymitQuimica. (n.d.). CAS 7397-62-8: Butyl glycolate.

- Cheméo. (n.d.). Chemical Properties of Butyl glycolate (CAS 7397-62-8).

- Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.

- Water Chemical Co., Ltd. (n.d.). Butyl Glycolate.

- PubChem - NIH. (n.d.). Butyl Glycolate | C6H12O3 | CID 81882.

- Patsnap. (2019). Synthetic method for butyl glycolate - Eureka.

- Reyes, L., Nikitine, C., Vilcocq, L., & Fongarland, P. (2021). Autocatalyzed and heterogeneously catalyzed esterification kinetics of glycolic acid with ethanol. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00418B.

- Master Organic Chemistry. (2015). Tosylates And Mesylates.

- European Commission. (n.d.). Compound Butyl glycolate Data collection sheet (1/1).

- CPAChem. (n.d.). Safety data sheet - Butyl glycolate.

- Muscat Chemical. (n.d.). Top Uses of Butyl Glycol in Various Industries: Insights from Muscat Chemical.

- Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base.

- SRIRAMCHEM. (n.d.). 4-((methylsulfonyl)oxy)butyl acetate.

- Carl ROTH. (n.d.). Safety Data Sheet: Butyl glycolate.

- Pharmaffiliates. (n.d.). 4-((Methylsulfonyl)oxy)butyl Acetate.

Sources

- 1. Solvent Butyl Glycolate CAS No 7397-62-8 in Industrial paints & Inks [sinocurechem.com]

- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. CAS 7397-62-8: Butyl glycolate | CymitQuimica [cymitquimica.com]

- 4. Butyl Glycolate [water-chemical.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Top Uses of Butyl Glycol in Various Industries: Insights from Muscat Chemical | MUSCAT AND BARKA BUSINESS TRADING CHEMICAL COMPANY [muscatchemical.com]

- 7. Butyl Glycolate | C6H12O3 | CID 81882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cpachem.com [cpachem.com]

- 9. carlroth.com [carlroth.com]

- 10. ec.europa.eu [ec.europa.eu]

Methodological & Application

Synthesis of Butyl (methylsulfonyloxy)acetate from butyl glycolate

Abstract

This application note details the protocol for synthesizing Butyl (methylsulfonyloxy)acetate (also known as butyl

Introduction & Mechanistic Insight

The

Reaction Mechanism

The reaction proceeds via the attack of the alcohol oxygen on the electrophilic sulfur of methanesulfonyl chloride. Triethylamine serves a dual purpose:

-

Base Catalysis: It neutralizes the HCl byproduct, driving the equilibrium forward.

-

Elimination Prevention: While

is basic, careful temperature control (0°C) prevents the competing

Reaction Scheme

Figure 1: Reaction pathway for the mesylation of butyl glycolate.

Safety & Handling (E-E-A-T)

-

Methanesulfonyl Chloride (MsCl): Highly corrosive and a lachrymator.[1] Reacts violently with water. Must be handled in a fume hood.

-

Dichloromethane (DCM): Volatile and potentially carcinogenic. Use chemically resistant gloves (PVA or Viton recommended over standard nitrile for prolonged exposure).

-

Exotherm Risk: The reaction with MsCl is exothermic.[1] Strict adherence to the 0°C addition protocol is required to prevent thermal runaway.

Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Density (g/mL) | Role |

| Butyl Glycolate | 132.16 | 1.0 | 1.019 | Substrate |

| Methanesulfonyl Chloride | 114.55 | 1.2 | 1.480 | Reagent |

| Triethylamine ( | 101.19 | 1.5 | 0.726 | Base / Scavenger |

| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | Solvent (Anhydrous) |

Equipment

-

3-Neck Round Bottom Flask (flame-dried or oven-dried).

-

Pressure-equalizing addition funnel.

-

Nitrogen (

) or Argon atmosphere line. -

Low-temperature thermometer.

-

Ice/Water bath.

Detailed Experimental Protocol

Step 1: Reactor Setup and Solvation

-

Equip a 3-neck flask with a magnetic stir bar, addition funnel, and internal thermometer.

-

Purge the system with dry Nitrogen for 15 minutes.

-

Charge Butyl Glycolate (1.0 eq) into the flask.

-

Add anhydrous DCM (Volume: ~10 mL per gram of substrate) to dissolve the glycolate.

-

Add Triethylamine (1.5 eq) to the stirring solution.

-

Note: The solution may warm slightly upon amine addition.

-

Step 2: Controlled Addition (Critical Step)

-

Cool the reaction mixture to 0°C using an ice/water bath. Ensure internal temperature is < 5°C.

-

Dilute Methanesulfonyl Chloride (1.2 eq) in a small volume of DCM (optional, but recommended for better thermal control) and transfer to the addition funnel.

-

Dropwise Addition: Add the MsCl solution slowly over 20–30 minutes.

-

Process Control: Monitor internal temperature. Do not allow it to exceed 10°C.

-

Observation: A white precipitate (Triethylamine hydrochloride salts) will form, turning the solution into a suspension.

-

Step 3: Reaction Completion

-

Once addition is complete, allow the mixture to stir at 0°C for 30 minutes .

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for an additional 1–2 hours.

-

IPC (In-Process Control): Check reaction progress via TLC (System: 30% EtOAc in Hexanes).

-

Stain: Use PMA (Phosphomolybdic Acid) or

. The starting alcohol will stain differently than the sulfonate ester.

-

Step 4: Workup & Isolation[4]

-

Quench: Cool the mixture back to 0°C and slowly add Water (equal volume to solvent).

-

Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.

-

Acid Wash (Crucial): Wash the organic layer with 1M HCl (2x).

-

Why? This removes excess Triethylamine. Residual amine can degrade the product during storage.

-

-

Neutralization: Wash with Saturated

(1x) to remove trace acid. -

Brine Wash: Wash with Saturated NaCl (1x).

-

Drying: Dry the organic layer over Anhydrous

or -

Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) at < 40°C .

-

Warning: Do not overheat.[4] Mesylates can be thermally unstable.

-

Step 5: Purification (If necessary)

The crude product is typically obtained as a pale yellow oil of sufficient purity (>95%) for subsequent steps. If TLC shows impurities:

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (Neutralized).

-

Mobile Phase: Gradient 10%

40% Ethyl Acetate in Hexanes.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis during workup | Ensure workup is performed quickly and cold. Avoid strong bases. |

| Product Color (Dark) | Elimination to glyoxylate | Temperature was too high during MsCl addition. Keep T < 5°C. |

| Residual Amine | Insufficient Acid Wash | Ensure pH of aqueous layer is < 2 during the HCl wash step. |

| Solidification | Product freezing | The mesylate may be a low-melting solid. Gently warm to melt if needed for transfer. |

References

-

Vogel's Textbook of Practical Organic Chemistry , 5th Ed. General methods for the preparation of alkyl sulphonates (mesylates).[1]

-

Organic Syntheses , Coll. Vol. 1, p. 145 (1941). General procedure for esterification and sulfonation.

-

BenchChem Application Notes . Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups.[1][5]

-

PubChem Compound Summary . Butyl glycolate (CAS 7397-62-8) Physical Properties.[3][4][6][7]

-

Santa Cruz Biotechnology . Butyl glycolate Product Data.[3][4][6][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Open Reaction Database [open-reaction-database.org]

- 3. CAS 7397-62-8: Butyl glycolate | CymitQuimica [cymitquimica.com]

- 4. Butyl 2-Hydroxyacetate | 7397-62-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. EP2691382A1 - Process for preparation of dronedarone by mesylation - Google Patents [patents.google.com]

- 6. Butyl glycolate | CAS 7397-62-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 7397-62-8 | CAS DataBase [m.chemicalbook.com]

Friedel-Crafts alkylation conditions with Butyl (methylsulfonyloxy)acetate

Executive Summary

This application note details the protocol for utilizing Butyl (methylsulfonyloxy)acetate (BMHs) as a highly efficient alkylating agent for the direct introduction of a butyl acetate motif (

Mechanistic Principles

The reaction proceeds via a Lewis Acid-catalyzed Friedel-Crafts Alkylation .[1][2][3][4] The sulfonyloxy group (mesylate,

Reaction Pathway[5]

-

Activation: The Lewis Acid (LA) coordinates to the sulfonyl oxygens, increasing the polarization of the

bond. -

Electrophilic Attack: Unlike simple alkyl halides, the formation of a discrete primary carbocation at the

-position is energetically unfavorable due to the electron-withdrawing ester group. Consequently, the reaction likely proceeds via an -

Aromatization: The resulting arenium ion (sigma complex) is deprotonated, restoring aromaticity and regenerating the catalyst.[1][5]

Mechanistic Diagram

Figure 1: Mechanistic pathway for the alkylation of arenes using sulfonyloxy esters. The reaction avoids discrete unstable carbocations via a coordinated complex.

Optimization Parameters

Success with this compound depends on balancing Lewis acidity against substrate sensitivity.

Lewis Acid Selection

| Lewis Acid | Reactivity Profile | Recommended Substrates | Notes |

| High | Benzene, Toluene, Chlorobenzene | Standard industrial choice. Requires stoichiometric amount. | |

| Moderate | Anisole, Xylenes | Milder; easier workup. Good for electron-rich rings. | |

| Low/Selective | Highly activated heterocycles | Catalytic loading possible (5-10 mol%). Recyclable. | |

| High (Brønsted) | Deactivated arenes | Superacid conditions; useful if metal contamination is a concern. |

Solvent Effects

-

Dichloromethane (DCM): The standard solvent. Solubilizes the organic reactants while precipitating the LA-complex, driving equilibrium.

-

Nitromethane (

): Moderates the activity of -

Neat (Solvent-free): If the arene is a liquid (e.g., benzene, toluene), using it as the solvent maximizes rate and yield.

Standard Operating Protocol (SOP)

Objective: Synthesis of Butyl 2-(4-methylphenyl)acetate (Model Reaction using Toluene).

Materials

-

Reagent: this compound (

equiv). -

Substrate: Toluene (

equiv, acts as solvent/reactant). -

Catalyst: Aluminum Chloride (

), anhydrous ( -

Quench: Ice-water / Dilute HCl.

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with

or Argon. -

Catalyst Preparation: Charge the flask with anhydrous

( -

Addition: Dissolve this compound (

equiv) in minimal DCM/Toluene. Add this solution dropwise to the-

Critical Control: Maintain internal temperature

to prevent exotherm-induced decomposition of the mesylate.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check conversion via TLC or HPLC. If conversion is low after 4 hours, heat to

(gentle reflux).

-

-

Quench: Cool the mixture back to

. Slowly pour the reaction mixture into a beaker containing crushed ice and -

Workup: Separate the organic layer. Extract the aqueous layer with DCM (

mL). Combine organics, wash with saturated -

Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient).

Workflow Diagram

Figure 2: Operational workflow for the Friedel-Crafts alkylation process.

Troubleshooting & Critical Quality Attributes (CQA)

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Mesylate | Ensure strictly anhydrous conditions ( |

| Polyalkylation | Highly activated substrate | Increase the Arene:Reagent ratio (dilution principle) to |

| Isomer Mix | Ortho/Para vs Meta | Temperature control. Lower temps ( |

| Dark/Tarry Rxn | Decomposition | The mesylate is thermally sensitive. Do not exceed |

Safety & Handling

-

Genotoxicity: Alkyl mesylates are structural analogs to alkyl sulfonates, which are known Potential Genotoxic Impurities (PGIs) . Handle in a fume hood with double gloves. Decontaminate glassware with dilute NaOH to hydrolyze residual mesylates.

-

Corrosivity:

reacts violently with water to release HCl gas. -

Flammability: Butyl esters are flammable; ensure proper grounding.[6]

References

-

Friedel-Crafts Chemistry: Olah, G. A.[2] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963 . (Foundational text on mechanism and Lewis Acid selection).[2]

-

Sulfonyloxy Esters in Synthesis

-

Crossland, R. K., & Servis, K. L. "A facile synthesis of methanesulfonate esters." J. Org. Chem.1970 , 35(9), 3195–3196.

-

Uses of ethyl

-mesyloxyacetate (analogous reagent) in FC alkylation: Tetrahedron Lett.1985 , 26, 63.[6]

-

- Kobayashi, S. "Scandium Triflate in Organic Synthesis." Eur. J. Org. Chem.1999, 1, 15–27.

-

Safety of Alkyl Mesylates

Sources

- 1. byjus.com [byjus.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reaction mechanism for making t-butyl benzene compound, explain and descr.. [askfilo.com]

- 6. redox.com [redox.com]

- 7. Friedel–Crafts-Type Arylation Strategy for the Conversion of Alkyl 2-((Diphenoxyphosphoryl)oxy)-2-arylacetates to α,α-Diaryl Esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of Butyl (methylsulfonyloxy)acetate in Organic Synthesis

Executive Summary

Butyl (methylsulfonyloxy)acetate (BMA) represents a potent, non-halogenated electrophile used primarily for the introduction of the butyl glycolate moiety (

This guide details the preparation, handling, and synthetic applications of BMA. It focuses on its utility in N-alkylation (heterocycle functionalization), O-alkylation (prodrug synthesis), and Friedel-Crafts alkylation , providing researchers with a cleaner, tunable alternative to lachrymatory halo-esters.

Key Advantages

-

Atom Economy: Avoids the generation of bromide/iodide waste streams.

-

Tunable Labile Esters: The butyl ester provides increased lipophilicity compared to ethyl/methyl analogs, influencing cell permeability in prodrug design.

-

Safety: Reduced lachrymatory potential compared to

-bromoacetates, though potent alkylating precautions remain necessary.

Chemical Profile & Preparation[1][2][3][4][5][6][7][8]

Before application, the reagent is often prepared in situ or isolated as a stable oil.

| Property | Data |

| IUPAC Name | Butyl 2-(methylsulfonyloxy)acetate |

| Formula | |

| MW | 210.25 g/mol |

| Leaving Group | Mesylate ( |

| Electrophilic Site | |

| Solubility | DCM, THF, Ethyl Acetate, Acetonitrile |

Protocol 1: Synthesis of this compound

Rationale: Commercial supplies can be variable. Fresh preparation ensures optimal yield and avoids hydrolysis byproducts.

Reagents:

-

Butyl glycolate (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

-

Triethylamine (

) (1.5 equiv)[1] -

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with Butyl glycolate (e.g., 13.2 g, 100 mmol) and anhydrous DCM (100 mL). Cool to 0°C under

atmosphere. -

Base Addition: Add

(20.9 mL, 150 mmol) dropwise. Note: Exothermic reaction; maintain T < 5°C. -

Activation: Add MsCl (9.3 mL, 120 mmol) dropwise over 30 minutes via an addition funnel. The solution will turn cloudy (ammonium salt precipitation).

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Validation (TLC): Check consumption of alcohol (Mobile phase: 30% EtOAc/Hexanes). Stain:

(Alcohol oxidizes; Mesylate is less active). -

Workup:

-

Quench with water (50 mL).

-

Wash organic layer with 1M HCl (50 mL) to remove excess amine.

-

Wash with Sat.

(50 mL) and Brine (50 mL). -

Dry over

, filter, and concentrate in vacuo.

-

-

Result: Colorless to pale yellow oil. Yield >90%. Purity check via

-NMR (Look for Ms-methyl singlet ~3.1-3.2 ppm).

Mechanistic Reactivity & Pathways[8]

BMA functions as a "soft" alkylating agent. The reaction is driven by the displacement of the mesylate group by a nucleophile (

Visualization: Reactivity Flowchart

Figure 1: The primary reaction pathway involves a concerted

Application Protocols

Application A: N-Alkylation of Heterocycles (Drug Scaffolds)

Context: Used to attach a lipophilic ester tail to a piperazine or piperidine core, common in antihistamine and antipsychotic synthesis.

Protocol:

-

Dissolution: Dissolve the secondary amine (e.g., 1-benzylpiperazine, 10 mmol) in Acetonitrile (ACN, 50 mL).

-

Base: Add

(powdered, anhydrous, 2.0 equiv). Why: Heterogeneous bases prevent over-alkylation and facilitate easy workup. -

Alkylation: Add this compound (1.1 equiv) dropwise at RT.

-

Thermal Cycle: Heat to 60°C for 4-6 hours. Monitor by LC-MS.

-

Workup: Filter off solids (

/K-OMs). Concentrate filtrate. -

Purification: Flash chromatography (DCM/MeOH).

Application B: Friedel-Crafts Alkylation (Aromatic Functionalization)

Context: Direct introduction of the acetate group onto electron-rich aromatics (e.g., mesitylene) without pre-halogenation of the ring. This method is highlighted in patent literature for phenylacetic acid synthesis.

Protocol:

-

Lewis Acid Activation: Suspend

(3.0 equiv) in Mesitylene (Solvent/Reactant) at 40°C. -

Addition: Add this compound (1.0 equiv) dropwise over 1 hour.

-

Reaction: Stir at 45°C overnight.

-

Quench: Pour mixture into ice/HCl (10%).

-

Extraction: Extract with DCM. The product is the Butyl (2,4,6-trimethylphenyl)acetate.

Application C: O-Alkylation (Phenolic Prodrugs)

Context: Masking a phenolic hydroxyl group to improve oral bioavailability.

Protocol:

-

Solvent: DMF (Dimethylformamide).

-

Base:

(Cesium Carbonate, 1.5 equiv). Why: The "Cesium Effect" enhances the nucleophilicity of the phenoxide ion. -

Conditions: React Phenol (1.0 equiv) with BMA (1.2 equiv) at RT for 12 hours.

-

Note: Avoid strong hydroxide bases (NaOH) to prevent hydrolysis of the butyl ester.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Reagent | Ensure all solvents are anhydrous. Store BMA under |

| Elimination Products | Base too strong | Use weaker bases ( |

| No Reaction | Steric Hindrance | Switch solvent to DMF or DMSO to enhance |

Safety & Handling (Critical)

Hazard Class: Alkylating Agent.

-

Toxicity: Like all sulfonate esters (mesylates, tosylates), BMA is a potential genotoxin (mutagenic). It can alkylate DNA.

-

Handling:

-

Use double nitrile gloves.

-

Handle only in a fume hood.

-

Decontamination: Treat spills with 10% aqueous ammonia or dilute NaOH to hydrolyze the ester and displace the mesylate, rendering it inactive.

-

References

-

Preparation of Mesylates

-

Furukawa, N., et al. "Reaction of alcohols with methanesulfonyl chloride." Journal of Organic Chemistry. (General protocol adaptation).

-

-

Friedel-Crafts Application

-

Sturmer, R., et al. "Process for preparing substituted phenylacetic acid derivatives." US Patent 5,698,735. 1997.

-

-

General Reactivity of Sulfonyloxy Esters

-

Crossland, R. K., Servis, K. L. "A facile synthesis of methanesulfonate esters." The Journal of Organic Chemistry, 35(9), 3195-3196.

-

-

Safety of Alkyl Mesylates

-

"Guideline on the Limits of Genotoxic Impurities." European Medicines Agency (EMA).

-

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 3. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]

- 4. US20070154841A1 - Photoresist composition for deep ultraviolet lithography - Google Patents [patents.google.com]

Application Notes and Protocols for Cyclization Reactions Involving Butyl (methylsulfonyloxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: Strategic Cyclization with Butyl (methylsulfonyloxy)acetate

In the landscape of modern synthetic organic chemistry, the formation of cyclic structures is a cornerstone of molecular design, particularly in the realm of pharmaceutical and agrochemical development. The introduction of ring systems can profoundly influence a molecule's conformational rigidity, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile. This compound emerges as a versatile and highly effective reagent for orchestrating intramolecular cyclization reactions. Its utility stems from the exceptional leaving group ability of the methylsulfonyloxy (mesylate) group, which facilitates efficient intramolecular nucleophilic substitution (S_N2) reactions.

This guide provides a comprehensive overview of the principles and practices for employing this compound in the synthesis of valuable cyclic ethers, lactones, and lactams. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and discuss the strategic considerations that inform reaction design and optimization.

The Chemistry of this compound: A Primer

This compound is an ester that combines the structural features of a butyl ester with a potent leaving group, the mesylate. The electron-withdrawing nature of the sulfonyl group makes the methylsulfonyloxy anion a very weak base and therefore an excellent leaving group, far superior to halides or other carboxylates. This inherent reactivity is the lynchpin of its utility in cyclization reactions.

The general strategy involves a substrate bearing a nucleophilic group (typically a hydroxyl or amino group) and a tether that connects it to the this compound moiety. Upon activation, typically under basic conditions, the nucleophile attacks the carbon atom to which the mesylate is attached, displacing it and forging a new carbon-nucleophile bond that closes the ring.

Synthesis of Cyclic Ethers: Intramolecular O-Alkylation

The synthesis of saturated oxygen heterocycles, such as tetrahydrofurans (THFs) and tetrahydropyrans (THPs), is a common objective in medicinal chemistry, as these motifs are prevalent in a wide array of natural products and biologically active molecules.[1] Intramolecular O-alkylation using this compound provides a direct and efficient route to these valuable structures.

Mechanistic Rationale

The formation of cyclic ethers via this method proceeds through an intramolecular S_N2 reaction.[2] The key steps are:

-

Deprotonation: A base is used to deprotonate the terminal hydroxyl group of the substrate, generating a more nucleophilic alkoxide.

-

Intramolecular Attack: The resulting alkoxide attacks the electrophilic carbon atom bearing the methylsulfonyloxy group.

-

Ring Closure: The mesylate group is displaced, and the cyclic ether is formed.

The success of this reaction is highly dependent on the length and conformation of the tether connecting the alcohol and the mesyloxyacetate, with the formation of 5- and 6-membered rings being particularly favorable due to their low ring strain.

Diagram 1: General Mechanism for Cyclic Ether Synthesis

Caption: Workflow for intramolecular O-alkylation using this compound.

Experimental Protocol: Synthesis of a Substituted Tetrahydrofuran

This protocol describes the synthesis of a 2-substituted tetrahydrofuran from a commercially available 1,4-diol.

Materials:

-

1-Phenyl-1,4-butanediol

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-phenyl-1,4-butanediol (1.0 eq) and dissolve it in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

-

Addition of Mesyloxyacetate: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-phenyltetrahydrofuran.

| Parameter | Value/Condition | Rationale |

| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base is required to deprotonate the alcohol without competing in the substitution reaction. |

| Solvent | Anhydrous THF | An aprotic solvent is necessary to prevent protonation of the alkoxide and to dissolve the reactants. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic deprotonation. The reaction then proceeds efficiently at room temperature. |

| Stoichiometry | Near-equimolar | Using a slight excess of the base ensures complete deprotonation of the alcohol. |

Synthesis of Lactones: Intramolecular Esterification

Lactones, or cyclic esters, are another class of heterocycles with significant biological activity and are key intermediates in the synthesis of complex natural products.[3][4][5] The use of this compound provides a pathway to lactones from ω-hydroxy acids.

Mechanistic Considerations

The formation of a lactone in this context is an intramolecular esterification. The process involves:

-

Activation of the Carboxylate: The carboxylic acid is deprotonated by a base to form a carboxylate anion, which is a good nucleophile.

-

Intramolecular S_N2 Displacement: The carboxylate attacks the carbon bearing the mesylate, leading to ring closure.

The regioselectivity of this reaction is generally high, favoring the formation of thermodynamically stable 5- and 6-membered lactones (γ- and δ-lactones).

Diagram 2: General Mechanism for Lactone Synthesis

Caption: General workflow for the synthesis of lactones via intramolecular cyclization.

Experimental Protocol: Synthesis of a γ-Butyrolactone Derivative

This protocol outlines the synthesis of a γ-lactone from a 4-hydroxybutanoic acid derivative.

Materials:

-

4-Hydroxy-4-phenylbutanoic acid

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (MeCN)

-

Hydrochloric acid (1M HCl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: In a round-bottom flask, dissolve 4-hydroxy-4-phenylbutanoic acid (1.0 eq) in anhydrous acetonitrile.

-

Base Addition: Add potassium carbonate (2.0 eq) to the solution and stir vigorously.

-

Mesyloxyacetate Addition: Add this compound (1.1 eq) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with 1M HCl, followed by saturated aqueous NaHCO₃, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude lactone.

-

Purification: Purify the product by silica gel chromatography.

| Parameter | Value/Condition | Rationale |

| Base | Potassium Carbonate (K₂CO₃) | A milder base is often sufficient for deprotonating the carboxylic acid and is easier to handle than NaH. |

| Solvent | Acetonitrile (MeCN) | A polar aprotic solvent that facilitates the S_N2 reaction and has a convenient boiling point for reflux. |

| Temperature | Reflux | Heating is often required to drive the intramolecular esterification to completion. |

Synthesis of Lactams: Intramolecular N-Alkylation

Lactams, or cyclic amides, are privileged structures in medicinal chemistry, forming the core of numerous antibiotics (e.g., penicillins and cephalosporins) and other therapeutic agents.[6][7] Intramolecular N-alkylation of amino-functionalized substrates with this compound offers a reliable method for the construction of these heterocycles.

Mechanistic Pathway

Similar to the synthesis of cyclic ethers, lactam formation proceeds via an intramolecular S_N2 mechanism.

-

Deprotonation (optional but often beneficial): In many cases, the amine is sufficiently nucleophilic to initiate the cyclization without a base. However, for less nucleophilic amines or to accelerate the reaction, a non-nucleophilic base can be used to deprotonate the amine.

-

Intramolecular Nucleophilic Attack: The nitrogen atom of the amino group attacks the carbon bearing the mesylate.

-

Ring Closure: The mesylate is displaced, forming the lactam ring.

Diagram 3: General Mechanism for Lactam Synthesis

Caption: General workflow for the synthesis of lactams via intramolecular N-alkylation.

Experimental Protocol: Synthesis of a Pyrrolidinone Derivative

This protocol details the synthesis of an N-substituted pyrrolidinone from an amino alcohol precursor.

Materials:

-

4-Amino-1-butanol

-

This compound

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a solution of 4-amino-1-butanol (1.0 eq) in dichloromethane, add triethylamine (1.5 eq).

-

Mesyloxyacetate Addition: Cool the mixture to 0 °C and add this compound (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the progress by TLC or LC-MS.

-

Work-up: Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to afford the desired N-substituted pyrrolidinone.

| Parameter | Value/Condition | Rationale |

| Base | Triethylamine (Et₃N) | A non-nucleophilic organic base is used to scavenge the methanesulfonic acid byproduct without interfering with the primary reaction. |

| Solvent | Dichloromethane (DCM) | A common, relatively non-polar solvent suitable for this type of transformation. |

| Temperature | 0 °C to Room Temp. | Cooling during the addition of the mesyloxyacetate helps to control the reaction rate. |

Applications in Drug Development

The cyclic structures synthesized using this compound are of significant interest to the pharmaceutical industry.

-

Cyclic Ethers: The tetrahydrofuran moiety is a key structural component in numerous FDA-approved drugs and natural products with a wide range of biological activities.[1]

-

Lactones: Many lactones exhibit antibiotic, antifungal, and anticancer properties. They are also crucial intermediates in the synthesis of more complex bioactive molecules.[3][4][8]

-

Lactams: The β-lactam ring is the cornerstone of a major class of antibiotics. Other lactam-containing compounds are being investigated for a variety of therapeutic applications.[6][7]

The ability to efficiently construct these cyclic systems using a versatile reagent like this compound provides medicinal chemists with a powerful tool for lead optimization and the development of novel drug candidates.

Troubleshooting and Considerations

-

Substrate Reactivity: The nature of the nucleophile and the steric hindrance around the reaction centers will influence the reaction rate and yield.

-

Ring Size: The formation of 5- and 6-membered rings is generally favored. The synthesis of smaller or larger rings may require more specialized conditions or be less efficient due to ring strain or entropic factors.

-

Side Reactions: Potential side reactions include intermolecular reactions, especially at high concentrations, and elimination reactions, particularly with sterically hindered substrates. Running reactions at moderate concentrations can favor the desired intramolecular pathway.

References

-

Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]

-

An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. National Institutes of Health. [Link]

-

Biosynthesis of lactones from diols mediated by an artificial flavin. National Institutes of Health. [Link]

-

Optimization of the Cyclization of Amino Alcohol Hydro- gen Sulfates 2. ResearchGate. [Link]

-

Biosynthesis of Lactones From Diols Mediated by an Artificial Flavin. ResearchGate. [Link]

-

Biocatalytic synthesis of lactones and lactams. National Institutes of Health. [Link]

-

A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. National Institutes of Health. [Link]

-

(PDF) Biosynthesis of lactones from diols mediated by an artificial flavin. ResearchGate. [Link]

-

Lactone synthesis. Organic Chemistry Portal. [Link]

-

Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

-

Discovery of Novel Cyclic Ethers with Synergistic Antiplasmodial Activity in Combination with Valinomycin. National Institutes of Health. [Link]

-